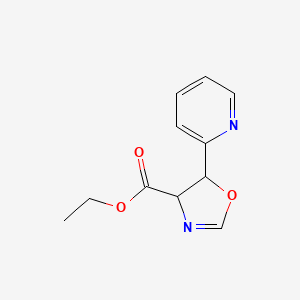

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound featuring a 4,5-dihydrooxazole (oxazoline) ring fused to a pyridine moiety. The oxazoline scaffold is notable for its role in asymmetric catalysis, medicinal chemistry, and as a precursor to amino alcohols or β-lactams . This compound’s structure includes an ester group at the 4-position and a pyridin-2-yl substituent at the 5-position, which confers unique electronic and steric properties. While commercial availability is currently listed as "discontinued" (CymitQuimica, 2025), its synthesis typically involves cyclization reactions of amino alcohols or condensation of ethyl glycinate derivatives with aldehydes under acidic conditions .

The pyridine moiety enhances stability via aromatic conjugation, while the oxazoline ring’s hydrolytic sensitivity (prone to ring-opening under acidic or aqueous conditions) limits its applications in aqueous environments . Crystallographic studies of similar oxazoline derivatives often employ SHELX programs for structure refinement and ORTEP-3 for graphical representation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of compounds with potential biological activities.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate include:

Reactivity and Stability

- Hydrolytic Sensitivity : The parent compound’s oxazoline ring undergoes hydrolysis to form a C-2 formamide byproduct, a reaction accelerated in acidic media. This contrasts with the 4-nitrobenzyl analogue, where the electron-withdrawing nitro group stabilizes the ring against nucleophilic attack, reducing hydrolysis rates .

- Stereochemical Outcomes : The 3-(1,3-dioxoisoindolin-2-yl)propyl derivative exists as a diastereomeric mixture due to steric hindrance from the bulky substituent, complicating purification .

Crystallographic and Computational Analysis

- SHELXL and ORTEP-3 are widely used for refining and visualizing oxazoline derivatives. For example, SHELXL’s robustness in handling twinned data aids in resolving diastereomeric mixtures .

- Structure validation tools (e.g., PLATON) highlight conformational flexibility in the oxazoline ring, particularly for derivatives with bulky substituents .

Commercial and Industrial Relevance

- Discontinuation of Parent Compound : this compound’s discontinued status (CymitQuimica, 2025) reflects challenges in scalability or stability compared to nitrobenzyl or dioxoisoindolin derivatives .

Biological Activity

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring fused with a dihydrooxazole structure. The synthesis typically involves the reaction of 2-pyridinecarboxaldehyde with appropriate reagents under basic conditions to form the desired compound. The process may utilize solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and reagents like sodium hydride or potassium carbonate to optimize yields and purity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown it to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 cells, treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 70% compared to control) after 48 hours . Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as DNA gyrase in bacteria and topoisomerases in cancer cells.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have expanded the understanding of this compound's potential applications:

- Antiviral Activity : Preliminary data suggest that this compound may inhibit viral replication in vitro, particularly against influenza virus strains.

- Neuroprotective Effects : In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 5-pyridin-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-5-3-4-6-12-8/h3-7,9-10H,2H2,1H3 |

InChI Key |

SMYGZBBOSAFJCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(OC=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.